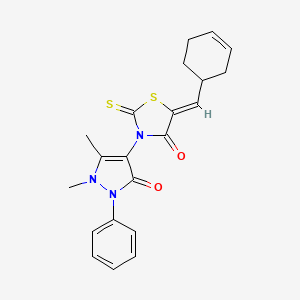![molecular formula C30H28N6O2S B12167032 (2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide](/img/structure/B12167032.png)
(2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an imidazole ring, a pyrazole ring, and a thienyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the thienyl group through a coupling reaction. The imidazole ring is then attached via a nucleophilic substitution reaction. Finally, the compound is completed by the addition of the (4-methylphenyl)carbonylamino group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and recrystallization, are used to isolate the final product.
化学反应分析
Types of Reactions
(2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
(2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of (2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Quzhou Aurantii Fructus and its similar medicinal parts
Uniqueness
(2Z)-N-(3-imidazolylpropyl)-2-[(4-methylphenyl)carbonylamino]-3-(1-phenyl-3-(2-thienyl)pyrazol-4-yl)prop-2-enamide: stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C30H28N6O2S |
|---|---|
分子量 |
536.6 g/mol |
IUPAC 名称 |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C30H28N6O2S/c1-22-10-12-23(13-11-22)29(37)33-26(30(38)32-14-6-16-35-17-15-31-21-35)19-24-20-36(25-7-3-2-4-8-25)34-28(24)27-9-5-18-39-27/h2-5,7-13,15,17-21H,6,14,16H2,1H3,(H,32,38)(H,33,37)/b26-19- |
InChI 键 |
OROWOXJSZVKSSL-XHPQRKPJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C(=O)NCCCN5C=CN=C5 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)NCCCN5C=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12166949.png)

![3,4-dimethyl-7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-2H-chromen-2-one](/img/structure/B12166955.png)

![(5Z)-3-(3,4-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12166971.png)
![methyl N-[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]glycinate](/img/structure/B12166977.png)
![6-phenyl-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12166981.png)

![N-[4-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12167001.png)
![2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B12167010.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12167019.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12167028.png)

![N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12167030.png)
